

"N-ethyl-3-methylbutanamide" physical and chemical characteristics

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Compound of Interest

Compound Name: *N-ethyl-3-methylbutanamide*

Cat. No.: *B171319*

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An In-depth Technical Guide to N-ethyl-3-methylbutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-methylbutanamide, also known as N-ethylisovaleramide, is a secondary amide with potential applications in various fields of chemical and pharmaceutical research. Its structural features, comprising a branched alkyl chain and a secondary amide group, make it a subject of interest for studies in medicinal chemistry and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **N-ethyl-3-methylbutanamide**, detailed experimental protocols for its synthesis, and a discussion of its potential, though currently undocumented, role in biological systems.

Chemical and Physical Characteristics

While extensive experimental data for **N-ethyl-3-methylbutanamide** is not readily available in public literature, its fundamental properties have been computed and are cataloged in databases such as PubChem. These computed values provide a foundational understanding of the compound's characteristics.

Table 1: Chemical Identifiers and Computed Properties of **N-ethyl-3-methylbutanamide**

Property	Value	Source
IUPAC Name	N-ethyl-3-methylbutanamide	PubChem[1]
Synonyms	N-ethylisovaleramide	
CAS Number	100868-92-6	PubChem[1]
PubChem CID	528605	PubChem[1]
Molecular Formula	C ₇ H ₁₅ NO	PubChem[1]
Molecular Weight	129.20 g/mol	PubChem[1]
SMILES	CCNC(=O)CC(C)C	PubChem[1]
InChIKey	BOQSOBHPGBKUJL-UHFFFAOYSA-N	PubChem[1]
XLogP3	1.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	129.115364102	PubChem[1]
Topological Polar Surface Area	29.1 Å ²	PubChem[1]

Note: The physical properties listed above are computationally derived and should be used as estimates pending experimental verification.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **N-ethyl-3-methylbutanamide** is not explicitly documented in readily available scientific literature. However, a standard and reliable method for the synthesis of secondary amides is the reaction of an acyl chloride with a primary amine. This approach can be adapted for the synthesis of **N-ethyl-3-methylbutanamide**.

Synthesis of N-ethyl-3-methylbutanamide via Nucleophilic Acyl Substitution

This protocol describes the synthesis of **N-ethyl-3-methylbutanamide** from 3-methylbutanoyl chloride and ethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism.

Reaction Scheme:

Materials:

- 3-Methylbutanoyl chloride (isovaleroyl chloride)
- Ethylamine (as a solution in a suitable solvent, e.g., THF or as a neat liquid)
- Anhydrous diethyl ether or dichloromethane (as a reaction solvent)
- A tertiary amine base (e.g., triethylamine) (optional, to scavenge HCl)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of 3-methylbutanoyl chloride (1 equivalent) in anhydrous diethyl ether to the stirred ethylamine solution via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess ethylamine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **N-ethyl-3-methylbutanamide** by vacuum distillation or column chromatography on silica gel.

Characterization:

The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the structure of the molecule.
- Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl ($\text{C}=\text{O}$) and N-H stretching vibrations.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Potential Biological Significance and Future Research Directions

While no specific biological activities or signaling pathway involvements have been reported for **N-ethyl-3-methylbutanamide**, the amide functional group is a cornerstone of many biologically active molecules, including a significant portion of marketed drugs. The structural similarity of **N-ethyl-3-methylbutanamide** to other bioactive amides suggests that it could be a valuable scaffold for medicinal chemistry exploration.

Amides are known to participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets such as enzymes and receptors. The branched

isovaleroyl group may also contribute to specific hydrophobic interactions within a binding pocket.

Future research on **N-ethyl-3-methylbutanamide** could focus on:

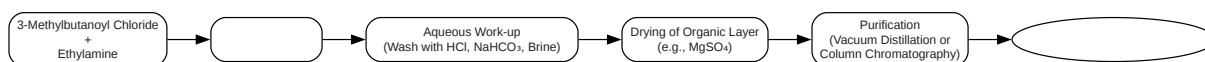
- Biological Screening: Evaluating the compound against a diverse range of biological targets, including enzymes, receptors (such as G-protein coupled receptors), and ion channels.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of **N-ethyl-3-methylbutanamide** to understand how structural modifications affect biological activity.
- Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-like potential.

Given the prevalence of the amide motif in pharmaceuticals, **N-ethyl-3-methylbutanamide** represents an unexplored area of chemical space with the potential for the discovery of novel therapeutic agents.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **N-ethyl-3-methylbutanamide**.

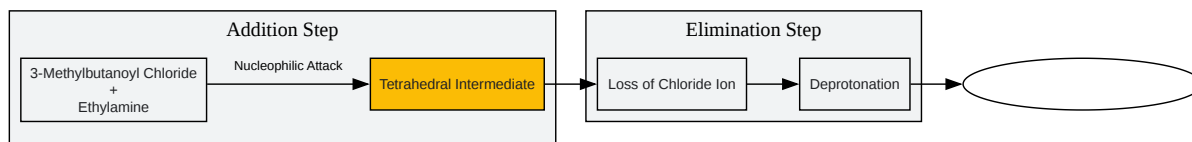


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Caption: General experimental workflow for the synthesis of **N-ethyl-3-methylbutanamide**.

Nucleophilic Acyl Substitution Mechanism

The diagram below outlines the key steps in the nucleophilic acyl substitution reaction for the formation of **N-ethyl-3-methylbutanamide**.



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References

- 1. N-ethyl-3-methylbutanamide | C₇H₁₅NO | CID 528605 - PubChem [pubchem.ncbi.nlm.nih.gov]
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